molecular formula C12H12O4 B1455208 Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS No. 1291493-09-8

Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Cat. No.: B1455208
CAS No.: 1291493-09-8
M. Wt: 220.22 g/mol
InChI Key: TYAYPTAXRIVISM-UHFFFAOYSA-N
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Description

“Methyl 4-ethoxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C12H12O4 . It is also known as “4-Ethoxy-benzofuran-6-carboxylic acid methyl ester” and "6-Benzofurancarboxylic acid, 4-ethoxy-, methyl ester" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzofuran compounds are generally synthesized through various methods such as ring closure reactions . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 220.22 .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, have high chemical reactivity and diverse synthetic applications . They are often used in the construction of complex benzofuran ring systems .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 220.22 . Further physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of benzofuran derivatives, making them promising candidates for the development of new antimicrobial agents. The unique structural features of benzofuran and its derivatives, including Methyl 4-ethoxy-1-benzofuran-6-carboxylate, have been extensively studied for their wide array of biological activities. These compounds are found to be effective against a variety of bacterial and fungal microorganisms, showcasing their potential as efficient antimicrobial candidates (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015). Additionally, recent findings indicate that benzofuran scaffolds are being explored for their antimicrobial activity against several clinically approved targets, emphasizing their role in drug discovery and development for microbial diseases (Abbas & Dawood, 2022).

Bioactive Compounds in Drug Discovery

Benzofuran compounds, including this compound, are recognized for their significant bioactivity, which includes anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have been identified as potential natural drug lead compounds, contributing to the discovery of novel therapeutic drugs for diseases such as hepatitis C and cancer. The synthesis and application of benzofuran derivatives in drug discovery emphasize their importance in developing new medicinal compounds with high efficacy (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).

Anticancer and Other Biological Activities

The pharmacophore of benzofuran is considered for designing drugs with anticancer and other significant biological activities. Benzofuran derivatives have shown promise in treating various diseases, including skin conditions like cancer and psoriasis. Their structural diversity and pharmacological applications demonstrate their potential in medicinal chemistry for developing new therapeutic agents. The exploration of benzofuran derivatives in pharmaceutical research underscores their role in discovering novel treatments for a wide range of diseases (Khanam & Shamsuzzaman, 2015).

Future Directions

Benzofuran compounds, including “Methyl 4-ethoxy-1-benzofuran-6-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .

Properties

IUPAC Name

methyl 4-ethoxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYPTAXRIVISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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